Cas no 2227709-82-0 (methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate)

methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate
- EN300-1802608
- 2227709-82-0
-
- インチ: 1S/C10H9F3O3/c1-16-9(15)4-8(14)10-6(12)2-5(11)3-7(10)13/h2-3,8,14H,4H2,1H3/t8-/m0/s1
- InChIKey: IGOMIFVPHJXGEO-QMMMGPOBSA-N
- ほほえんだ: FC1C=C(C=C(C=1[C@H](CC(=O)OC)O)F)F
計算された属性
- せいみつぶんしりょう: 234.05037863g/mol
- どういたいしつりょう: 234.05037863g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1802608-2.5g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 2.5g |
$3304.0 | 2023-09-19 | ||
Enamine | EN300-1802608-1g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 1g |
$1686.0 | 2023-09-19 | ||
Enamine | EN300-1802608-10g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 10g |
$7250.0 | 2023-09-19 | ||
Enamine | EN300-1802608-0.1g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 0.1g |
$1484.0 | 2023-09-19 | ||
Enamine | EN300-1802608-5.0g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 5g |
$4890.0 | 2023-06-02 | ||
Enamine | EN300-1802608-0.25g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 0.25g |
$1551.0 | 2023-09-19 | ||
Enamine | EN300-1802608-1.0g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 1g |
$1686.0 | 2023-06-02 | ||
Enamine | EN300-1802608-10.0g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 10g |
$7250.0 | 2023-06-02 | ||
Enamine | EN300-1802608-0.5g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 0.5g |
$1619.0 | 2023-09-19 | ||
Enamine | EN300-1802608-0.05g |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate |
2227709-82-0 | 0.05g |
$1417.0 | 2023-09-19 |
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate 関連文献
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1. Back matter
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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3. Book reviews
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoateに関する追加情報
Methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate: An Overview of a Promising Compound (CAS No. 2227709-82-0)
Methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate (CAS No. 2227709-82-0) is a chiral compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural features and potential applications. This compound belongs to the class of fluorinated carboxylic acid esters and is characterized by its chiral center and trifluoromethyl-substituted aromatic ring. These properties make it an attractive candidate for various synthetic transformations and biological studies.
The synthesis of methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate has been extensively studied in recent years. One of the most common methods involves the asymmetric reduction of a corresponding ketone followed by esterification. This approach not only ensures high enantiomeric purity but also provides a scalable route for industrial production. The use of chiral catalysts, such as those based on rhodium or iridium complexes, has been particularly effective in achieving high yields and selectivities.
In the context of pharmaceutical research, methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate has shown promise as a key intermediate in the synthesis of various bioactive molecules. Its trifluoromethyl group and hydroxyl functionality contribute to its favorable pharmacokinetic properties, such as increased metabolic stability and improved solubility. These attributes are crucial for the development of drugs with enhanced efficacy and reduced side effects.
Recent studies have also explored the biological activities of methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate. For instance, it has been reported to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, preliminary data suggest that this compound may have antiviral properties against certain RNA viruses, making it a potential lead for the development of novel antiviral agents.
The structural versatility of methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate allows for its use in a wide range of synthetic transformations. For example, it can be readily converted into other functional groups through reactions such as ester hydrolysis, alcohol oxidation, and nucleophilic substitution. These transformations enable the synthesis of diverse derivatives with tailored biological activities and physicochemical properties.
In terms of safety and handling, methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate is generally considered to be stable under standard laboratory conditions. However, appropriate precautions should be taken to avoid exposure to skin and eyes, as well as inhalation or ingestion. It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment such as gloves and safety goggles.
The future prospects for methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate are promising. Ongoing research is focused on optimizing its synthetic routes to improve yield and selectivity while reducing environmental impact. Additionally, efforts are being made to explore its potential applications in areas such as drug delivery systems and materials science. The unique combination of its chiral center and trifluoromethyl group makes it an intriguing molecule with a wide range of potential uses.
In conclusion, methyl (3S)-3-hydroxy-3-(2,4,6-trifluorophenyl)propanoate (CAS No. 2227709-82-0) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structural features and favorable biological properties make it an important molecule for further investigation and development.
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